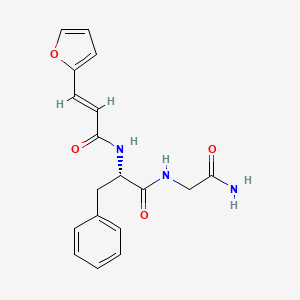![molecular formula C16H17I3N2O2 B12901303 2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide CAS No. 82559-80-6](/img/structure/B12901303.png)
2,3,5-Triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is a complex organic compound that features a benzamide core substituted with three iodine atoms and an isoxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a reaction between a nitrile oxide and an alkyne.
Iodination of Benzamide: The benzamide core is iodinated using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate.
Coupling Reaction: The isoxazole ring is then coupled to the iodinated benzamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the iodination step and automated synthesis platforms for the coupling reactions.
化学反応の分析
Types of Reactions
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) for azide substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
科学的研究の応用
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used as a probe to study the function of isoxazole-containing molecules in biological systems.
Industrial Applications: It can be used in the synthesis of more complex organic molecules and as a precursor in the production of pharmaceuticals.
作用機序
The mechanism of action of 2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, inhibiting their activity. This is particularly relevant in the context of cancer research, where it inhibits enzymes involved in cell division.
Pathways Involved: It affects pathways related to cell cycle regulation and apoptosis, leading to the suppression of cancer cell growth.
類似化合物との比較
Similar Compounds
2,3,5-Triiodobenzamide: Similar structure but lacks the isoxazole ring.
N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide: Similar structure but lacks the iodine substitutions.
Uniqueness
2,3,5-Triiodo-N-(3-(3-methylpentan-3-yl)isoxazol-5-yl)benzamide is unique due to the presence of both the isoxazole ring and the tri-iodinated benzamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
82559-80-6 |
|---|---|
分子式 |
C16H17I3N2O2 |
分子量 |
650.03 g/mol |
IUPAC名 |
2,3,5-triiodo-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide |
InChI |
InChI=1S/C16H17I3N2O2/c1-4-16(3,5-2)12-8-13(23-21-12)20-15(22)10-6-9(17)7-11(18)14(10)19/h6-8H,4-5H2,1-3H3,(H,20,22) |
InChIキー |
KZEAIOXEMLXJSF-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(CC)C1=NOC(=C1)NC(=O)C2=C(C(=CC(=C2)I)I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



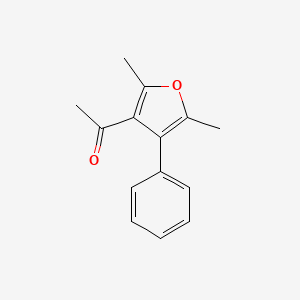
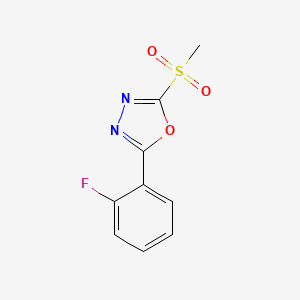
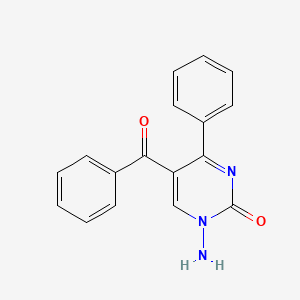
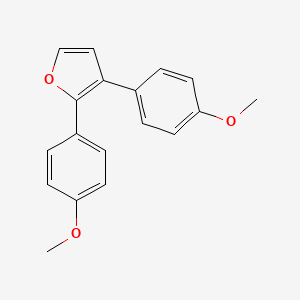
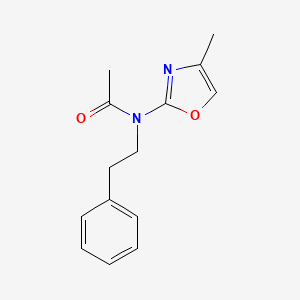
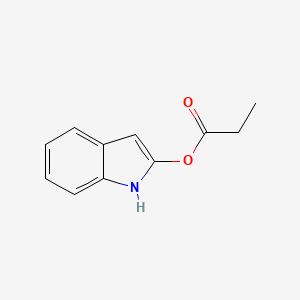
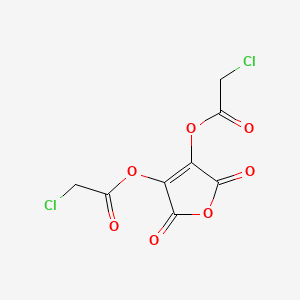

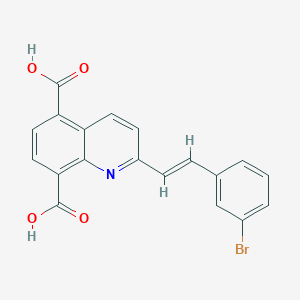
![5(2H)-Isoxazolone, 3-(4-chlorophenyl)-4-[(dimethylamino)methyl]-](/img/structure/B12901272.png)
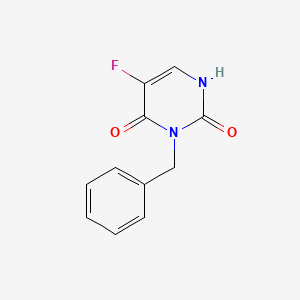
![5'-S-[(Methylsulfanyl)methyl]-5'-thioadenosine](/img/structure/B12901301.png)
